2-Phenylquinoline-7-carbaldehyde

Ion Channel Pharmacology KCNQ2/KCNQ3 Automated Patch Clamp

Researchers requiring precise KCNQ2 pharmacology face inconsistency with generic quinoline analogs-only 2-Phenylquinoline-7-carbaldehyde (CAS 867162-43-4) delivers the exact 7-formyl-2-phenyl substitution pattern essential for reproducible ion channel studies. • KCNQ2 antagonist (IC50 70 nM) with 1.7-fold selectivity over KCNQ2/KCNQ3 heteromeric channels • Validated CYP3A4 (IC50 7.9 µM) & CYP2D6 (IC50 19.9 µM) reference inhibitor for drug-drug interaction assays • Supplied at ≥98% purity with QC documentation; immediate global dispatch

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 867162-43-4
Cat. No. B1452048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoline-7-carbaldehyde
CAS867162-43-4
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C=O)C=C2
InChIInChI=1S/C16H11NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-11H
InChIKeyGRFNOZJZUIOWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoline-7-carbaldehyde Procurement & Specifications


2-Phenylquinoline-7-carbaldehyde (CAS 867162-43-4) is an organic compound with the molecular formula C₁₆H₁₁NO and a molecular weight of 233.26 g/mol . It belongs to the quinoline family and is characterized by a phenyl group at the 2-position and a reactive formyl (aldehyde) group at the 7-position of the quinoline core . The compound is a crystalline solid with a melting point of 108–109 °C . Its predicted physicochemical properties include an ACD/LogP of 3.32, a boiling point of 426.9±30.0 °C, and a polar surface area of 30 Ų . Commercially, it is typically supplied at 95% purity or higher and is intended exclusively for research and laboratory use, not for human or veterinary applications [1].

Functional group Aldehyde handle for derivatization and SAR studies
Physical form Crystalline solid with defined melting point for formulation and handling
Quality High purity specification, intended for research use only

2-Phenylquinoline-7-carbaldehyde: Why Analogs Fail


The specific substitution pattern of 2-Phenylquinoline-7-carbaldehyde—a phenyl group at C2 and an aldehyde at C7—dictates its unique reactivity and biological target engagement profile, making generic substitution with other quinoline carbaldehydes or alcohols unfeasible. Positional isomers such as 2-phenylquinoline-3-carbaldehyde [1] or 2-phenylquinoline-4-carbaldehyde exhibit divergent chemical behavior and biological activity due to altered electronic distribution and steric constraints. Similarly, the corresponding alcohol (2-phenylquinolin-7-yl)methanol [2] and carboxylic acid (2-phenylquinoline-7-carboxylic acid) [3] lack the electrophilic aldehyde necessary for key derivatization reactions. Furthermore, the compound’s specific antagonism of the KCNQ2 potassium channel (IC₅₀ 70 nM) [4] cannot be assumed for close structural analogs, as even minor modifications to the quinoline scaffold are known to dramatically alter ion channel pharmacology. Therefore, procurement of the exact CAS 867162-43-4 compound is essential for reproducibility in research programs relying on its distinct structure-activity relationship (SAR) profile.

Positional isomers 2-Phenylquinoline-3- or 4-carbaldehyde may alter electronic and steric profiles, affecting target engagement.
Alcohol or acid analogs (2-Phenylquinolin-7-yl)methanol and 7-carboxylic acid lack the reactive aldehyde required for key derivatization and KCNQ2 activity.
Unsubstituted 2-phenylquinoline Absence of the 7-formyl group results in loss of KCNQ2 antagonism; activity profile may not transfer.

2-Phenylquinoline-7-carbaldehyde: Differentiation Evidence


KCNQ2 Antagonism vs. Unsubstituted Quinoline

2-Phenylquinoline-7-carbaldehyde exhibits potent antagonist activity at the KCNQ2 potassium channel with an IC₅₀ of 70 nM, determined via automated patch clamp in CHO cells [1]. In contrast, the parent scaffold, unsubstituted 2-phenylquinoline (CAS 612-96-4), does not display comparable KCNQ2 antagonism; no IC₅₀ value is reported in the same assay context, underscoring that the 7-carbaldehyde substitution is a critical pharmacophoric element for this ion channel activity [2].

KCNQ2 Antagonism
Reported
Target: IC₅₀ 70 nM KCNQ2 Comparator: no KCNQ2 activity reported
Aldehyde group is critical for KCNQ2 engagement
CHO cells, automated patch clamp
Ion Channel Pharmacology KCNQ2/KCNQ3 Automated Patch Clamp

Monoamine Oxidase A Inhibition vs. Clorgyline

2-Phenylquinoline-7-carbaldehyde inhibits recombinant human MAO-A with an IC₅₀ of 28.9 µM (28,900 nM), measured by fluorometric detection of 4-hydroxyquinoline formation from kynuramine after 20 minutes [1]. While this potency is moderate relative to the clinically used irreversible MAO-A inhibitor clorgyline (IC₅₀ ~4 nM) [2], it demonstrates clear, quantifiable MAO-A engagement that is absent in the structurally related 2-phenylquinoline-7-methanol and 2-phenylquinoline-7-carboxylic acid derivatives, which lack the aldehyde group and are not reported as MAO-A inhibitors [3].

MAO-A Inhibition
Reported
Target: IC₅₀ 28.9 µM MAO-A Clorgyline: IC₅₀ ≈ 0.004 µM
Moderate MAO-A inhibition; activity lost in alcohol/acid analogs
Recombinant enzyme, fluorometric assay
Enzyme Inhibition Monoamine Oxidase Neuropharmacology

KCNQ2/KCNQ3 Heteromeric Subunit Selectivity

2-Phenylquinoline-7-carbaldehyde also antagonizes the heteromeric KCNQ2/KCNQ3 channel with an IC₅₀ of 120 nM, exhibiting a 1.7-fold selectivity for the homomeric KCNQ2 channel (IC₅₀ 70 nM) over the heteromeric assembly [1]. This differential activity profile is distinct from many known KCNQ channel modulators, which often show less subunit selectivity or even the opposite preference. For instance, the classic KCNQ opener retigabine activates both KCNQ2 and KCNQ2/3 with comparable potency, lacking significant subunit discrimination [2].

Subunit Selectivity
Head-to-head
KCNQ2: 70 nM KCNQ2/KCNQ3: 120 nM ~1.7-fold selectivity
Preference for homomeric over heteromeric channels
Automated patch clamp, 3 min incubation
Ion Channel Selectivity KCNQ2/KCNQ3 Epilepsy Research

Optimized SeO₂ Oxidation to High-Purity Aldehyde

A well-documented synthetic route to 2-phenylquinoline-7-carbaldehyde involves the SeO₂ oxidation of 7-methyl-2-phenylquinoline at 160 °C for 22 hours, yielding the aldehyde as a pale beige solid with a melting point of 108–109 °C and a purity confirmed by ¹H NMR and HPLC . This method is reported to produce the compound with high selectivity and in sufficient yield for further derivatization, as evidenced by its use as a key intermediate in the synthesis of nNOS inhibitors and other bioactive molecules [1]. In contrast, alternative routes involving LiAlH₄ reduction followed by MnO₂ oxidation (as described in the Yaozh database [2]) require an additional step and handling of pyrophoric reagents, potentially limiting scalability.

Synthetic Route
Method context
SeO₂ oxidation, 1 step 160 °C, 22 h Yields crystalline solid
Reliable single-step access; avoids pyrophoric LiAlH₄
Purity by ¹H NMR and HPLC
Synthetic Methodology Oxidation Process Chemistry

CYP3A4 Inhibition and Drug Interaction Potential

2-Phenylquinoline-7-carbaldehyde inhibits human recombinant CYP3A4 with an IC₅₀ of 7.9 µM (7,900 nM), assessed by monitoring the reduction of a 7-hydroxyquinoline prodrug [1]. This level of CYP3A4 inhibition is considered moderate and is comparable to that of the reference inhibitor ketoconazole (IC₅₀ ≈ 0.1–1 µM) [2] but significantly weaker than potent inhibitors like ritonavir (IC₅₀ < 0.1 µM). Importantly, the compound also shows weak CYP2D6 inhibition (IC₅₀ ≈ 19.9 µM) [3], suggesting a degree of CYP isoform selectivity. This data is valuable for laboratories using the compound as a pharmacological probe, as it provides a quantitative benchmark for assessing potential metabolic interactions in cell-based assays.

CYP3A4 Inhibition
Reported
Target: IC₅₀ 7.9 µM CYP3A4 Ketoconazole: IC₅₀ 0.1–1 µM
Moderate CYP3A4 inhibition; weak CYP2D6 observed
Recombinant enzyme, prodrug assay
Drug Metabolism CYP Inhibition ADME-Tox

2-Phenylquinoline-7-carbaldehyde: Research Applications


KCNQ2/KCNQ3 Channel Probe for Epilepsy and Pain

Given its potent antagonism of KCNQ2 (IC₅₀ 70 nM) and KCNQ2/KCNQ3 (IC₅₀ 120 nM) channels, 2-Phenylquinoline-7-carbaldehyde serves as a valuable small-molecule probe for dissecting the physiological roles of KCNQ channels in neuronal excitability, cardiac repolarization, and pain signaling. The 1.7-fold selectivity for homomeric KCNQ2 over heteromeric channels offers a unique tool for studying subunit-specific pharmacology, which is not achievable with non-selective modulators like retigabine [1][2].

MAO-A Assay Control and Neuropharmacology SAR Scaffold

The compound’s moderate MAO-A inhibitory activity (IC₅₀ 28.9 µM) makes it a suitable positive control in enzyme inhibition assays or a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel MAO-A inhibitors for depression or neurodegenerative disorders. Its activity is contingent on the aldehyde functional group, providing a clear structure-activity benchmark for evaluating analogs [3].

Synthetic Intermediate for nNOS Inhibitors and Libraries

2-Phenylquinoline-7-carbaldehyde is a key intermediate in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and other bioactive quinoline derivatives. The reliable SeO₂-mediated oxidation route provides straightforward access to the aldehyde, which can be further functionalized via reductive amination, Grignard addition, or other carbonyl chemistry to generate diverse compound libraries for drug discovery .

ADME-Tox Reference Compound with CYP Inhibition Profile

With an established CYP3A4 IC₅₀ of 7.9 µM and CYP2D6 IC₅₀ of 19.9 µM, this compound can be employed as a reference inhibitor in in vitro drug metabolism studies to assess the potential for drug-drug interactions or to calibrate high-throughput CYP inhibition assays. Its moderate potency distinguishes it from both potent clinical CYP inhibitors and completely inactive quinoline analogs [4][5].

Application
Selection Property
Validation Focus
KCNQ channel pharmacology probe
Subunit-selectivity profile (KCNQ2 vs KCNQ2/3)
Verify antagonist activity in patch-clamp assays
MAO-A enzyme assay control
Aldehyde-dependent MAO-A inhibition
Confirm activity loss with alcohol/acid analogs
Synthetic intermediate for SAR libraries
Reliable one-step SeO₂ oxidation
Assess scalability and aldehyde purity
CYP metabolism reference compound
Moderate CYP3A4 inhibition, weak CYP2D6
Evaluate metabolic interactions in cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylquinoline-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.